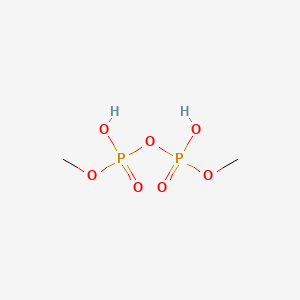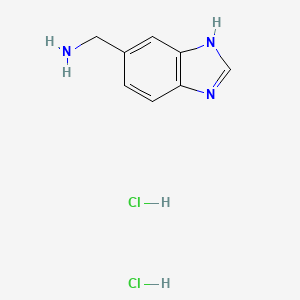
Isononanoic acid
Overview
Description
Mechanism of Action
Target of Action
Isononanoic acid, also known as 3,5,5-Trimethylhexanoic acid , is a carboxylic acid that is primarily used as an intermediate in the formulation of lubricants and metalworking fluids . .
Biochemical Pathways
This compound is part of the OxBalance product line, which is produced from both bio-based and circular feedstocks
Biochemical Analysis
Biochemical Properties
Isononanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase, which activates the fatty acid by converting it into this compound-CoA. This activated form can then participate in metabolic pathways, including beta-oxidation. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function. For instance, it can bind to albumin in the bloodstream, facilitating its transport to different tissues .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation. This activation can lead to changes in gene expression, promoting the uptake and utilization of fatty acids . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production through beta-oxidation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. This compound can also inhibit enzymes such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis. This inhibition can decrease the production of fatty acids, thereby influencing cellular lipid levels . Furthermore, this compound can undergo beta-oxidation, generating acetyl-CoA, which enters the citric acid cycle for energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It can undergo degradation, leading to the formation of by-products that may affect cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can alter cellular metabolism and gene expression. For instance, prolonged exposure to this compound can lead to the upregulation of genes involved in fatty acid oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote lipid metabolism and energy production without causing adverse effects. At high doses, it can lead to toxicity and adverse effects such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolism . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, influencing the activation and synthesis of fatty acids. This compound can also affect metabolic flux by altering the levels of metabolites such as acetyl-CoA and malonyl-CoA . These changes can impact energy production and lipid homeostasis within cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the bloodstream, it binds to albumin, which facilitates its transport to various tissues. Within cells, this compound can be transported by fatty acid transport proteins (FATPs) and incorporated into cellular membranes. Its distribution within tissues can influence its localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it undergoes beta-oxidation for energy production. Additionally, this compound can be incorporated into cellular membranes, affecting their structure and function . The localization of this compound within cells can impact its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononanoic acid can be synthesized through several methods. One common method involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . Another method involves the dehydration of 2-ethylhexanol to octene, followed by hydroformylation to isononanal, and subsequent oxidation to this compound .
Industrial Production Methods
In industrial settings, this compound is often produced from bio-based and circular feedstocks. For example, OQ Chemicals has developed a process to produce this compound with a bio-based content of over 70%, providing a sustainable alternative to conventional methods .
Chemical Reactions Analysis
Types of Reactions
Isononanoic acid undergoes various chemical reactions, including:
Oxidation: The oxidation of isononyl aldehyde to this compound using metal salts and peroxides.
Esterification: This compound reacts with alcohols to form esters, which are used as plasticizers and lubricants.
Common Reagents and Conditions
Oxidation: Metal salts (e.g., cobalt or manganese salts) and peroxides (e.g., hydrogen peroxide) are commonly used.
Esterification: Alcohols such as ethanol or methanol are used in the presence of acid catalysts.
Major Products Formed
Scientific Research Applications
Isononanoic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Isononanoic acid is similar to other branched-chain carboxylic acids, such as:
Pelargonic acid (nonanoic acid): A straight-chain carboxylic acid with similar chemical properties but different applications.
3,5,5-Trimethylhexanoic acid: Another branched-chain carboxylic acid with similar structure and properties.
Uniqueness
This compound is unique due to its branched structure, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring high purity and consistent performance, such as synthetic lubricants and plasticizers .
Properties
IUPAC Name |
7-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883129 | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-19-6, 26896-18-4 | |
| Record name | 7-Methyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for producing isononanoic acid?
A1: this compound is primarily synthesized from 2-ethylhexanol through a multi-step process. This involves:
- Dehydration of 2-ethylhexanol to octene: 2-ethylhexanol is dehydrated in the presence of a catalyst to yield a mixture of octene isomers. [, , , , , , , , ]
- Hydroformylation to isononanal: The octene mixture undergoes hydroformylation with carbon monoxide and hydrogen, often catalyzed by transition metal complexes (e.g., rhodium), producing a mixture of isomeric isonanals. [, , , , , , , , ]
- Oxidation to this compound: The final step involves oxidizing the isononanal mixture to obtain this compound. [, , , , , , , , ]
Q2: Can tertiary isononanoic acids be produced from 2-ethylhexanol?
A2: Yes, a specific process exists for producing mixtures containing tertiary isononanoic acids from 2-ethylhexanol. This method involves reacting 2-ethylhexanol with concentrated formic acid and a strong Brønsted acid, typically sulfuric acid, at a controlled temperature (0 °C to 40 °C). [, ]
Q3: What is a key advantage of the water-soluble palladium-phosphine complex catalyst in this compound production?
A3: Utilizing a water-soluble palladium-phosphine complex catalyst for 1-octylene carbonylation offers a significant advantage: easy separation of the product organic phase (containing pelargonic acid and this compound) from the catalyst water phase. This minimizes catalyst contamination, reduces costs, and facilitates continuous catalyst recycling. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H18O2, and its molecular weight is 158.24 g/mol.
Q5: Is there a simple method for synthesizing isononanoyl chloride from this compound?
A5: Yes, a straightforward method exists for synthesizing isononanoyl chloride. This involves reacting bischloromethyl (trichloromethyl) carbonic ester with this compound in the presence of an organic amine catalyst at elevated temperatures (20 °C to 150 °C). Subsequent vacuum distillation yields high-purity isononanoyl chloride. []
Q6: What are some common applications of this compound and its derivatives?
A6: this compound and its derivatives are versatile compounds with applications in various industries:
- Plasticizers: this compound esters, particularly with 2-ethylhexanol, are widely used as plasticizers for thermoplastic polymers, enhancing their flexibility and workability. [, , , ]
- Lubricants: this compound esters find use in lubricant formulations, particularly in refrigeration systems. For example, ester compounds derived from this compound, neopentanoic acid, and polyhydric alcohols exhibit excellent compatibility with refrigerants, thermal stability, and low-temperature fluidity, making them suitable for refrigeration lubricant compositions. []
- Coatings and Resins: this compound is employed in the production of alkyd resins, which are essential components of paints and coatings. Specifically, mixed fatty acid-modified alkyd resins incorporating this compound demonstrate good hardness, flexibility, and solvent release properties, making them suitable for matt coatings, especially in furniture applications. []
- Corrosion Inhibitors: this compound, in combination with other components like dicarboxylic acids, aromatic amides, and hydroxybenzoic acid esters, forms effective vapor phase corrosion inhibitors, protecting metallic surfaces from corrosion. []
- Cosmetic Formulations: Certain esters of this compound, like isononyl isononanoate, are utilized in cosmetic compositions for their emollient and texture-enhancing properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)









